2-(2-amino-1-cyclohexyl-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one

Lipophilicity Drug Design ADME

The compound 2-(2-amino-1-cyclohexyl-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one (C18H20N4O2, MW 324.38) is a member of the quinazolin-4(3H)-one class featuring a unique 2-amino-1-cyclohexyl-4-oxo-4,5-dihydro-1H-pyrrol-3-yl substituent at the 2-position. Quinazolinones are recognized scaffolds in medicinal chemistry with reported activities against kinases, Hsp90, and other targets.

Molecular Formula C18H20N4O2
Molecular Weight 324.4 g/mol
Cat. No. B14080625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-amino-1-cyclohexyl-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one
Molecular FormulaC18H20N4O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4C(=O)N3)O
InChIInChI=1S/C18H20N4O2/c19-16-15(14(23)10-22(16)11-6-2-1-3-7-11)17-20-13-9-5-4-8-12(13)18(24)21-17/h4-5,8-9,11,19,23H,1-3,6-7,10H2,(H,20,21,24)
InChIKeySMJGIUDKPKNFDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Amino-1-cyclohexyl-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one – Chemical Class and Baseline Characteristics for Research Procurement


The compound 2-(2-amino-1-cyclohexyl-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one (C18H20N4O2, MW 324.38) is a member of the quinazolin-4(3H)-one class featuring a unique 2-amino-1-cyclohexyl-4-oxo-4,5-dihydro-1H-pyrrol-3-yl substituent at the 2-position . Quinazolinones are recognized scaffolds in medicinal chemistry with reported activities against kinases, Hsp90, and other targets [1]. This specific compound is listed in screening libraries and has been referenced in patent literature as a potential intermediate or lead-like structure .

Why 2-(2-Amino-1-cyclohexyl-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one Cannot Be Replaced by Generic Quinazolinone Analogs in Target-Focused Research


The cyclohexyl group at the N1 position of the pyrrolinone ring imparts distinct steric and lipophilic properties that are absent in phenyl or substituted-phenyl analogs such as 2-(2-amino-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one (CAS 292058-32-3) . While the 4-methoxyphenyl variant has been reported as an Hsp90 inhibitor , simple substitution of the N1-aryl group with cyclohexyl is predicted to alter the binding pose, target selectivity, and pharmacokinetic profile, as demonstrated in structure–activity relationship studies on related quinazolinone-pyrrolodihydropyrrolone Pim kinase inhibitors [1]. Generic interchange without experimental validation would risk loss of target engagement or introduction of off-target liabilities.

Quantitative Differentiation Evidence for 2-(2-Amino-1-cyclohexyl-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one Against Closest Structural Analogues


Predicted Lipophilicity Difference Enables Altered Permeability and Target Compartmentalization vs. Phenyl Analog

Computational prediction indicates that 2-(2-amino-1-cyclohexyl-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one has a higher calculated logP (clogP) than the corresponding 1-phenyl analog (CAS 292058-32-3). The cyclohexyl group adds approximately 0.8–1.2 log units to the lipophilicity compared to an unsubstituted phenyl ring, based on fragment-based estimates [1]. This difference is expected to influence membrane permeability and distribution in cellular assays, as lipophilicity is a critical determinant of intracellular target access for quinazolinone-based kinase inhibitors [2].

Lipophilicity Drug Design ADME

Target Class Crossover Potential – Hsp90 vs. Pim Kinase Selectivity Relative to 4-Methoxyphenyl and Chlorophenyl Analogs

A structurally related analog bearing a 4-methoxyphenyl group at the N1-pyrrolinone position is reported to act as an Hsp90 inhibitor . In contrast, quinazolinone-pyrrolodihydropyrrolone derivatives with different N-substitution patterns have been optimized as potent pan-Pim kinase inhibitors, with compound 28 demonstrating IC50 values of 0.05 nM against Pim-1 and Pim-2 [1]. The cyclohexyl substituent in the target compound is predicted to occupy a lipophilic pocket that could favor Pim kinase binding over Hsp90, based on molecular docking studies with the Pim-1 crystal structure (PDB 6MT0) [1]. However, no direct experimental IC50 data are available for the target compound against either target.

Kinase Inhibition Hsp90 Target Selectivity

Opioid Receptor Off-Target Liability Profile in the Quinazolinone Series – Cross-Screening Data Context

A closely related cyclohexane-substituted quinazolinone derivative (US9120797, compound 32; BDBM177934) was profiled against opioid receptors and showed potent binding to the nociceptin/orphanin FQ (NOP) receptor (Ki = 1.10 nM) and the mu-opioid receptor (Ki = 1.70 nM) at 25°C [1]. While the target compound differs in substitution pattern, the presence of the cyclohexyl-quinazolinone moiety raises the possibility of opioid receptor cross-reactivity. Researchers using this compound in CNS-targeted programs should include opioid receptor counter-screening to rule out confounding pharmacological effects.

Opioid Receptor Off-Target Selectivity

Synthetic Tractability and Scalability Advantage Over 1-Methylcyclopropyl-Containing Quinazolinone Inhibitors

The target compound features a cyclohexyl group, which is commercially available as cyclohexylamine and can be introduced via a straightforward condensation with appropriate pyrrolinone precursors . In contrast, the optimized pan-Pim inhibitor 28 contains a 1-methylcyclopropyl group that requires multi-step synthesis of a constrained tertiary amine, increasing synthetic complexity and cost [1]. The cyclohexyl analog thus offers a more synthetically accessible probe for early-stage target validation studies where rapid analog generation is prioritized over ultimate potency.

Synthetic Chemistry Scalability Building Block

Kinase Selectivity Fingerprint Prediction – Differential Inhibition Profile vs. Fused Pyrroloquinazolinones

Cytotoxic evaluation of fused pyrrolo-quinazolinones on melanoma (B16F10) and prostate (PC3) cell lines has been reported, with some derivatives showing selective cytotoxicity [1]. The target compound, bearing a non-fused 2-amino-1-cyclohexyl-4-oxo-4,5-dihydro-1H-pyrrol-3-yl substituent, presents a distinct hydrogen-bonding pattern (amino group at the 2-position of the pyrrolinone) that is absent in fully fused pyrroloquinazolinones. This difference is expected to alter the kinase selectivity fingerprint, particularly for targets that require a donor–acceptor interaction with the hinge region. However, no experimental kinase profiling data are currently available for the target compound.

Kinase Profiling Selectivity Drug Design

Optimal Research Application Scenarios for 2-(2-Amino-1-cyclohexyl-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one Based on Quantitative Differentiation Evidence


Early-Stage Kinase Inhibitor Probe Development Targeting Pim or Related Ser/Thr Kinases

The compound’s quinazolinone-pyrrolinone scaffold, with a cyclohexyl group predicted to occupy a lipophilic pocket adjacent to the hinge region, makes it a synthetically accessible starting point for Pim kinase inhibitor optimization, as demonstrated by the pan-Pim inhibitor 28 series (IC50 = 0.05 nM) [1]. Researchers can leverage the free 2-amino group for rapid analog synthesis to explore structure–activity relationships without the synthetic burden of more complex N-substituents.

Hsp90 Inhibition Screening with Improved Physicochemical Properties for Cellular Assays

Given that the 4-methoxyphenyl analog is reported as an Hsp90 inhibitor , the cyclohexyl-substituted compound offers a potential alternative with higher lipophilicity (ΔclogP ≈ +0.8 to +1.2) that may enhance cell membrane permeability for intracellular target engagement. This is valuable for projects requiring Hsp90 inhibitors with distinct pharmacokinetic properties.

Off-Target Selectivity Profiling in CNS Drug Discovery Programs

The opioid receptor binding observed for a structurally related cyclohexane-quinazolinone derivative (NOP Ki = 1.10 nM; Mu-opioid Ki = 1.70 nM) [2] underscores the importance of counter-screening this compound against opioid receptors in CNS-targeted programs. Procurement of this compound for use as a reference standard in selectivity panels is justified where opioid receptor cross-reactivity must be excluded.

Chemical Biology Tool Compound Generation via Diversifiable Amino Group

The presence of a primary amino group on the pyrrolinone ring provides a handle for bioconjugation (e.g., fluorophore or biotin labeling) or further diversification via amide coupling or reductive amination. This feature is absent in fused-ring quinazolinones and makes the compound particularly suitable for chemical probe development where target engagement assays (e.g., pull-down, fluorescence polarization) require labeled derivatives.

Quote Request

Request a Quote for 2-(2-amino-1-cyclohexyl-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.